molecular formula C13H20F6N3P B14781299 2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate

2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate

Cat. No.: B14781299
M. Wt: 363.28 g/mol
InChI Key: HLNNKLOCWKVYBG-UHFFFAOYSA-O
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Description

2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a pyridine ring, and a hexafluorophosphate counterion. Imidazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the reaction of glyoxal and ammonia, followed by alkylation with butyl bromide to introduce the butyl group.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a pyridine derivative under basic conditions.

    Formation of the Hexafluorophosphate Salt: The final step involves the formation of the hexafluorophosphate salt by reacting the imidazole-pyridine compound with hexafluorophosphoric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted imidazole or pyridine derivatives.

Scientific Research Applications

2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form stable complexes with transition metals, which are useful in catalytic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its imidazole moiety.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of advanced materials, including ionic liquids and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium hexafluorophosphate: Similar structure but lacks the pyridine ring.

    1-Butyl-2,3-dimethylimidazolium hexafluorophosphate: Similar structure with additional methyl group on the imidazole ring.

    1-Butyl-3-ethylimidazolium hexafluorophosphate: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

2-[(1-Butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H20F6N3P

Molecular Weight

363.28 g/mol

IUPAC Name

2-[(1-butyl-1,2-dihydroimidazol-1-ium-3-yl)methyl]pyridine;hexafluorophosphate

InChI

InChI=1S/C13H19N3.F6P/c1-2-3-8-15-9-10-16(12-15)11-13-6-4-5-7-14-13;1-7(2,3,4,5)6/h4-7,9-10H,2-3,8,11-12H2,1H3;/q;-1/p+1

InChI Key

HLNNKLOCWKVYBG-UHFFFAOYSA-O

Canonical SMILES

CCCC[NH+]1CN(C=C1)CC2=CC=CC=N2.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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